cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate

Description

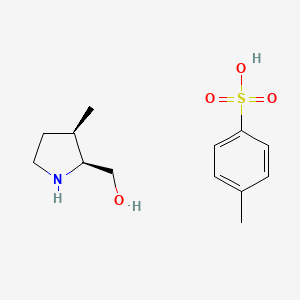

cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is a cyclic sulfonate ester characterized by a pyrrolidine ring substituted with a methyl group at the 3-position and a tosyl (p-toluenesulfonyl) group. The tosylate group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Its stereochemistry (cis configuration) and rigid pyrrolidine scaffold may influence both reactivity and interactions in synthetic pathways .

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;[(2S,3R)-3-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-6(5)4-8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3/t;5-,6-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHDIIMYZCBTQP-PZMDUNNRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1CO.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H]1CO.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methyl-1,4-diaminobutane.

Introduction of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Tosylation: The final step involves the tosylation of the methanol group using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The tosylate group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various transformations makes it valuable in developing new drugs targeting neurological disorders and other diseases.

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. In a study involving rat models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function compared to control groups. Gene expression analysis indicated upregulation of neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF) .

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules. Its reactivity allows for the formation of various functional groups through substitution reactions.

Synthetic Route Example

A common synthetic route involves the reaction of this compound with nucleophiles to form new derivatives. For instance, treatment with sodium azide can yield azide derivatives useful in click chemistry applications .

Biological Studies

This compound is employed in studies related to enzyme interactions and metabolic pathways. Its structural features enable it to act as a substrate or inhibitor for various enzymes.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against specific pathogens. Further studies are required to confirm these effects and elucidate the underlying mechanisms .

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential applications of this compound, a comparative analysis with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neuroprotective, Antimicrobial |

| trans-(3-Methyl-pyrrolidin-2-yl)-methanol | Structure | Less stable; potential for lower activity |

| 1-Benzyl-3-methyl-pyrrolidin-2-yl-methanol | Structure | Similar mechanisms; higher lipophilicity |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Approximately 15 minutes (ip), 30 minutes (oral) |

| Metabolic Stability | Moderate |

Mechanism of Action

The mechanism of action of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other cyclic and acyclic tosylates, but key differences arise from substituents and ring systems:

- Electronic Effects : The tosylate group’s strong electron-withdrawing nature contrasts with neutral or electron-donating substituents (e.g., methoxyl in dimethoxy tosylates), altering electrophilicity and solvolysis pathways .

Solvolysis Kinetics and Mechanisms

Comparative kinetic data highlight mechanistic divergences:

- KSIE Trends : Lower KSIE values (e.g., 0.99–1.4) in acetyl or benzoyl tosylates suggest SN2 or ion-pair mechanisms, whereas higher values (e.g., 1.7) indicate third-order processes with solvent participation . The target compound likely follows a mixed mechanism due to moderate steric bulk.

- Neighboring Group Effects : Unlike dimethoxy tosylates, which exhibit dramatic rate enhancements (3900×) via methoxyl participation, the pyrrolidine methyl group lacks nucleophilic capacity, reducing such effects .

Physical and Chemical Properties

- Thermal Stability : The aromatic tosyl group enhances thermal stability compared to aliphatic derivatives like acetyl tosylate .

Biological Activity

cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is a chemical compound belonging to the pyrrolidine class, characterized by a methyl group at the third position of the pyrrolidine ring and a methanol group at the second position. The tosylate group serves as a protecting group, enhancing the compound's stability and solubility. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound's structure can be represented as follows:

Key Characteristics:

- Molecular Weight: 189.26 g/mol

- Solubility: Enhanced due to the tosylate group

- Stability: Increased stability in various chemical environments

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in biochemical reactions. The tosylate group facilitates nucleophilic substitutions, allowing the compound to interact with various biomolecules, including proteins and nucleic acids.

Potential Mechanisms:

- Covalent Bond Formation: The compound can form covalent bonds with target molecules, altering their structure and function.

- Receptor Modulation: It may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Biological Activity

Research indicates that this compound has potential applications in several areas of biology and medicine:

Anticancer Activity

Studies have explored its potential as an anticancer agent. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.

Neuropharmacological Effects

The compound is being investigated for its effects on the central nervous system. Preliminary studies suggest it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Enzyme Inhibition

Research shows that this compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Case Studies

- Anticancer Studies: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of human cancer, suggesting its potential as a therapeutic agent.

- Neuroprotection: In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cells, supporting its role as a neuroprotective agent.

Comparative Analysis with Similar Compounds

| Compound | Stability | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Anticancer, Neuroprotective | Nucleophilic substitution |

| cis-(3-Methyl-pyrrolidin-2-yl)-methanol | Moderate | Limited | Less reactive due to lack of tosylate |

| trans-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate | Moderate | Varies based on stereochemistry | Different reactivity profile |

Q & A

Basic Research Questions

Q. How can cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate be synthesized while preserving stereochemical integrity?

- Methodological Answer : The compound is synthesized by reacting cis-(3-Methyl-pyrrolidin-2-yl)-methanol with tosyl chloride (TsCl) under controlled conditions. The reaction typically proceeds via nucleophilic substitution (SN2) at low temperatures (e.g., 0–5°C) to minimize side reactions. Tosylate formation retains the original stereochemistry of the alcohol due to the bulky tosyl group preventing inversion, as observed in analogous tosylate syntheses . Characterization via ¹H/¹³C NMR and X-ray diffraction (for crystalline derivatives) confirms stereochemical preservation.

Q. What analytical techniques are critical for confirming the structure and purity of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., tosylate sulfonate at ~125–140 ppm for aromatic protons) and confirm the cis configuration of the pyrrolidine ring.

- X-Ray Diffraction : Resolves crystal structure and stereochemistry, particularly for solvates (e.g., methanol or ethanol solvates, as seen in sorafenib tosylate studies) .

- HPLC-MS : Validates purity and detects impurities using reverse-phase columns (C18) with UV detection at 220–260 nm. Mobile phases often combine acetonitrile and trifluoroacetic acid (0.1%) .

Q. How does the hygroscopic nature of tosylate derivatives impact storage and handling in experimental workflows?

- Methodological Answer : Tosylates are prone to hydrolysis in humid environments. Store under inert gas (N₂/Ar) in desiccators with silica gel or molecular sieves. Pre-dry solvents (e.g., methanol, acetonitrile) over activated 3Å molecular sieves. Monitor stability via periodic TLC or Karl Fischer titration for moisture content .

Advanced Research Questions

Q. How can solvent effects influence the solvolysis kinetics of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate?

- Methodological Answer : Solvolysis rates depend on solvent polarity and hydrogen-bonding capacity. For example:

- In methanol , solvolysis proceeds via SN2 mechanisms with first-order kinetics, as seen in 5-methoxy-1-pentyl tosylate studies .

- In trifluoroethanol , ion-pair rearrangements or internal return mechanisms may dominate, detected via drifting rate constants or acid titration .

- Experimental Design : Perform kinetic studies using conductivity measurements or UV-Vis spectroscopy to track tosylate consumption. Compare rate constants (k) across solvents and apply linear free-energy relationships (e.g., Grunwald-Winstein equation) .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts during tosylate-mediated alkylation?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., methyl tosylate from internal rearrangements) .

- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated methanol) to trace hydrogen transfer pathways.

- Kinetic Profiling : Quench reactions at intervals (e.g., 10%, 50%, 90% conversion) and analyze via TLC or NMR to map product evolution, as done in aziridine formation studies .

Q. How do crystallization conditions affect the stability and polymorphic forms of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate solvates?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., NMP) and protic solvents (e.g., methanol, ethanol). High-polarity solvents favor solvate formation via hydrogen bonding, as shown in sorafenib tosylate studies .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify desolvation temperatures.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under variable humidity.

Q. What experimental approaches validate the stereochemical stability of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate under acidic/basic conditions?

- Methodological Answer :

- Acid/Base Stability Testing : Incubate the compound in buffered solutions (pH 1–12) at 25–40°C. Monitor degradation via chiral HPLC or circular dichroism (CD) spectroscopy.

- Isotope-Labeled Studies : Use ¹⁸O-labeled water to detect racemization via mass shifts in hydrolysis products .

Data Analysis and Interpretation

Q. How are discrepancies in gravimetric and spectroscopic data reconciled during hygroscopicity assessments?

- Methodological Answer :

- Gravimetric Validation : Compare mass changes (via microbalance) with Karl Fischer titration results. Outliers (e.g., extreme sweat production data in glycopyrronium tosylate trials) may require exclusion after statistical analysis (e.g., Grubbs' test) .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate NMR/FTIR spectral changes with mass loss data.

Q. What statistical methods address batch-to-batch variability in synthetic yields of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio, TsCl equivalents).

- Control Charts : Track yield distributions across batches and identify outliers via Shewhart rules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.